Adpribose
Overview
Description
ADP-ribosylation is a ubiquitous modification of biomolecules, including proteins and nucleic acids, that regulates various cellular functions in all kingdoms of life .
Synthesis Analysis
ADP-ribosylation is a pivotal post-translational modification that mediates various important cellular processes producing negatively charged biopolymer, poly (ADP-ribose), the functions of which need further elucidation .
Molecular Structure Analysis
Structural analysis of ARH3 in complex with dimeric ADP-ribose as well as an ADP-ribosylated peptide reveal the molecular basis for the hydrolysis of linear and terminal ADP-ribose linkages .
Chemical Reactions Analysis
Transition-state analysis supports a concerted mechanism with an early transition state involving simultaneous nucleophilic water attack and leaving group bond cleavage where the breaking C–O ester bond = 1.60 Å and the C–O bond to the attacking water nucleophile = 2.30 Å .
Physical And Chemical Properties Analysis
ADP-ribosylation has numerous and diverse effects on protein function and cellular pathways. The modification has been found to affect protein stability and activity, as well as serve as a scaffold to recruit other protein factors .
Scientific Research Applications
DNA Synthesis and Binding
ADPRP (ADP-ribose polymerase) inhibits DNA synthesis initiation in the absence of NAD, suggesting it is a structural DNA binding protein with catalytic activity modulating its interaction with DNA (Nobori, Yamanaka, & Carson, 1989).
Protein Database for Research
ADPriboDB is a database of ADP-ribosylated proteins, facilitating research on ADP-ribosylation at the molecular level (Vivelo et al., 2016).
New Metabolite with Research Applications
Adenosine diphosphate ribulose in human erythrocytes is a new metabolite with membrane binding properties, useful as a labeled internal standard in research applications (Franco et al., 1993).
Correlation with Mammalian Lifespan
ADPRP activity correlates with the lifespan of mammals and may contribute to genome integrity and stability (Bertazzoni & Scovassi, 1992).
Therapeutic Applications
Pharmacological inhibition of poly(ADP-ribose) synthetase is a novel approach for experimental therapy in various conditions including inflammation, shock, stroke, and diabetes mellitus (Szabó & Dawson, 1998).
Role in Cell Differentiation
Poly(ADPribose) metabolism is active in rat testis chromatin with high transcriptional activity and competence, indicating its role in early phases of cell differentiation and development (Mennella et al., 2003).
DNA Repair and Cellular Events
ADPRT (ADP-ribosyl transferase) plays a role in DNA repair processes and other cellular events, such as cell differentiation and transformation (Gaal & Pearson, 1985).
Bacterial Toxins and Host-Cell Proteins
Adpribose is widely distributed among living organisms, and its post-translational modification of proteins is used by bacterial toxins to modify host-cell proteins (Faraone-Mennella et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxyoxolan-2-yl)methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNWOUGRCWSEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenosine diphosphate ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Adenosine diphosphate ribose | |
CAS RN |
20762-30-5 | |
Record name | Adenosine diphosphate ribose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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